molecular formula C11H8FNO3 B11722129 Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate

Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate

Cat. No.: B11722129
M. Wt: 221.18 g/mol
InChI Key: DRVOGVLFLXFJPJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate is a chemical compound with the molecular formula C11H8FNO3. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluoro group at the 4-position and an oxoacetate group at the 2-position of the indole ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoroindole.

    Formation of Oxoacetate Group: The 4-fluoroindole undergoes a reaction with oxalyl chloride to introduce the oxoacetate group at the 2-position.

    Esterification: The resulting intermediate is then esterified using methanol to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The fluoro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to substitute the fluoro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The fluoro group and oxoacetate moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-Chloro-3-indolyl)-2-oxoacetate
  • Methyl 2-(4-Bromo-3-indolyl)-2-oxoacetate
  • Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate

Uniqueness

Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 2-(4-fluoro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)10(14)6-5-13-8-4-2-3-7(12)9(6)8/h2-5,13H,1H3

InChI Key

DRVOGVLFLXFJPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)F

Origin of Product

United States

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